![molecular formula C13H21Cl3N2 B3034637 [1-(4-Chloro-phenyl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine 2hcl CAS No. 2007908-52-1](/img/structure/B3034637.png)
[1-(4-Chloro-phenyl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine 2hcl
Descripción general
Descripción
[1-(4-Chloro-phenyl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine 2hcl is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is also known as CPME and is a derivative of the widely studied drug, methamphetamine. CPME has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been explored in detail.
Aplicaciones Científicas De Investigación
Synthesis and Medicinal Applications
Synthesis of Antibiotics : A key intermediate in the synthesis of premafloxacin, an antibiotic for veterinary use, is derived from compounds related to 1-(4-Chloro-phenyl)-2-pyrrolidin-1-yl-ethyl-methyl-amine 2hcl. This process involves asymmetric Michael addition and stereoselective alkylation (Fleck et al., 2003).
Melanin-Concentrating Hormone Receptor Antagonists : Derivatives of 1-(4-amino-phenyl)-pyrrolidin-3-yl-amine, similar in structure to the subject compound, have shown potential as antagonists for melanin-concentrating hormone receptor-1, with promising pharmacological properties (Huang et al., 2005).
Chemistry and Material Science
Study of Chemical Reactions : The reactions involving pyrrolidine, a component of the subject compound, have been studied to understand the kinetics and mechanisms in various chemical processes, contributing to a broader understanding of reaction dynamics (Castro et al., 1997).
Synthesis of Quinolone Antibacterials : Stereoselective synthesis of 3‐(1‐aminoethyl)pyrrolidines, related to the structure of the subject compound, serves as an important step in the preparation of quinolone antibacterials, highlighting its role in medicinal chemistry (Schroeder et al., 1992).
Pyrrolidine Derivatives : Pyrrolidine, a core structure of the subject compound, forms the basis for many biological molecules. Its derivatives have been used in the synthesis of various compounds, demonstrating its versatility in chemical applications (Anderson & Liu, 2000).
Biological and Pharmacological Research
Src Kinase Inhibition : Compounds structurally similar to 1-(4-Chloro-phenyl)-2-pyrrolidin-1-yl-ethyl-methyl-amine 2hcl have been identified as potent Src kinase inhibitors, with potential applications in cancer therapy (Noronha et al., 2007).
Kappa-Opioid Receptor Antagonism : PF-04455242, structurally related to the subject compound, has been identified as a selective antagonist for kappa-opioid receptors, demonstrating potential in treating depression and addiction disorders (Grimwood et al., 2011).
Safety and Hazards
The compound is labeled with an exclamation mark pictogram, indicating that it may pose some risks . The hazard statements associated with it are H302, H315, H319, and H335 . These suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-N-methyl-2-pyrrolidin-1-ylethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2.2ClH/c1-15-13(10-16-8-2-3-9-16)11-4-6-12(14)7-5-11;;/h4-7,13,15H,2-3,8-10H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJUMSZINFDWBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CN1CCCC1)C2=CC=C(C=C2)Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


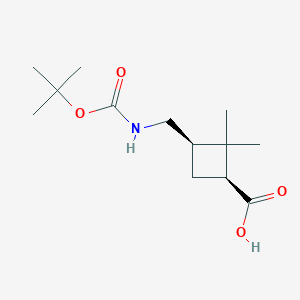

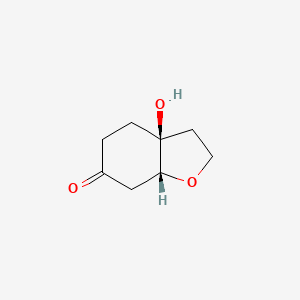
![(3As,8bR)-2-[2-[(3aS,8bR)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]propan-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole](/img/structure/B3034560.png)

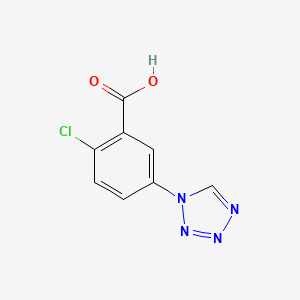
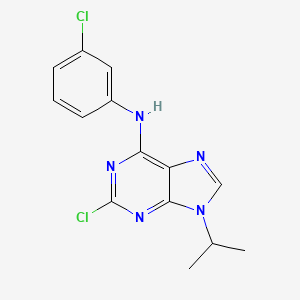
![7-Bromobenzo[b]thiophene-3-carboxylic acid](/img/structure/B3034568.png)
![6-(4-Chlorophenyl)-3-methylimidazo[2,1-b][1,3]oxazole](/img/structure/B3034569.png)
![8-(6-Hydroxy-6-methylhept-4-en-2-yl)-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-ene-16,19-diol](/img/structure/B3034570.png)
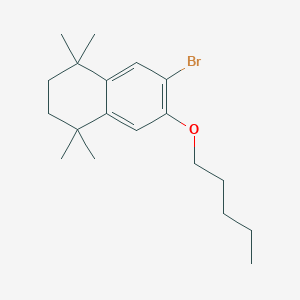
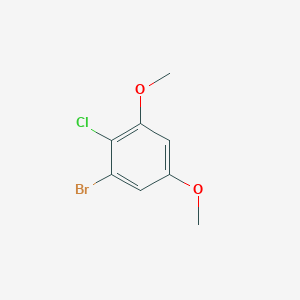
![1,2-Bis(2-(4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethane tetrahydrochloride](/img/structure/B3034574.png)
![4-({[4-(4-Chlorophenoxy)phenyl]sulfanyl}methyl)-N-Hydroxytetrahydro-2h-Pyran-4-Carboxamide](/img/structure/B3034577.png)
